N-Methyldimaprit

Description

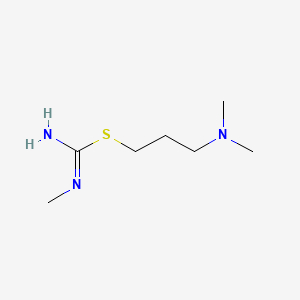

N-Methyldimaprit (chemical name: S-[3-(N,N-dimethylamino)propyl]isothiourea) is a selective histamine H2 receptor agonist, primarily used in pharmacological research to study gastric acid secretion and receptor signaling pathways. Unlike histamine, it exhibits high specificity for the H2 receptor subtype, minimizing off-target effects. For instance, compounds like NDMA (N-Nitrosodimethylamine) and N,N-dimethylhydroxylamine () highlight the diversity of dimethylamino derivatives in terms of reactivity, toxicity, and applications .

Properties

CAS No. |

70674-98-5 |

|---|---|

Molecular Formula |

C7H17N3S |

Molecular Weight |

175.3 g/mol |

IUPAC Name |

3-(dimethylamino)propyl N'-methylcarbamimidothioate |

InChI |

InChI=1S/C7H17N3S/c1-9-7(8)11-6-4-5-10(2)3/h4-6H2,1-3H3,(H2,8,9) |

InChI Key |

ZVKZTFDXGHFMOF-UHFFFAOYSA-N |

SMILES |

CN=C(N)SCCCN(C)C |

Canonical SMILES |

CN=C(N)SCCCN(C)C |

Other CAS No. |

70674-98-5 |

Synonyms |

N-methyldimaprit N-methyldimaprit dihydrochloride SK and F 92054 SK and F-92054 SKF 92054 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-Methyldimaprit and structurally related compounds from the evidence:

Key Observations:

- Backbone Diversity: this compound’s isothiourea group distinguishes it from nitrosamines (NDMA) and hydroxylamine derivatives. NDMA’s nitroso group confers carcinogenicity, whereas this compound’s thiourea moiety enables receptor binding .

- Reactivity : N,N-Dimethylhydroxylamine () acts as a reducing agent due to its N-O bond, unlike this compound, which interacts with receptors via hydrogen bonding .

- Applications : While NDMA is regulated in pharmaceuticals and food (), this compound is used in controlled experimental settings due to its targeted activity .

Thermodynamic and Spectroscopic Properties

Data from (methylamine derivatives) and (N-substituted maleimides) provide insights into general trends for dimethylated compounds:

- Enthalpy of Formation (ΔfH°gas) : Methylamine derivatives (e.g., trimethylamine) exhibit ΔfH°gas values ranging from -20 to -40 kJ/mol, reflecting stability from alkyl substitution .

- Dipole Moments: N,N-Dimethylamino groups (as in this compound) contribute to polarity, enhancing solubility in aqueous media compared to non-polar nitrosamines like NDMA .

- Spectroscopy : N-Substituted maleimides () show distinct UV-Vis absorption at ~300 nm due to conjugated systems, whereas thiourea derivatives like this compound absorb in lower wavelengths (~250 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.